Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of methyl 4-hydroxybenzoate to form methyl 4-hydroxy-3-nitrobenzoate. This intermediate is then subjected to a reduction reaction using sodium dithionite to convert the nitro group to an amino group, yielding methyl 3-amino-4-hydroxybenzoate .
The next step involves the formation of the thiophene ring. This can be achieved by reacting the amino compound with a suitable thiophene precursor under acidic conditions. The final step is the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Esterification: The carboxyl group can be esterified with alcohols in the presence of acidic catalysts.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite for the reduction of nitro groups.
Acidic Catalysts: Sulfuric acid for esterification reactions.
Electrophiles: Nitric acid for nitration reactions.
Major Products Formed
Scientific Research Applications
Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-nitrobenzoate: A precursor in the synthesis of the target compound.
Methyl 3-amino-4-hydroxybenzoate: An intermediate formed during the reduction of the nitro group.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the combination of a nitrobenzamido group and a dihydrothiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACRULQQPHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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